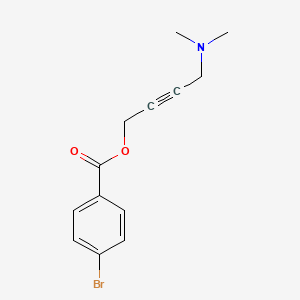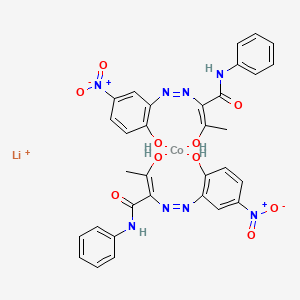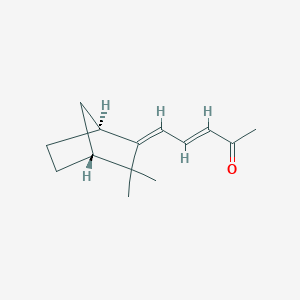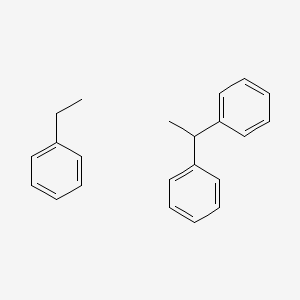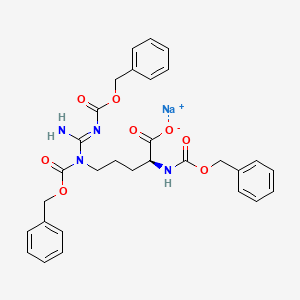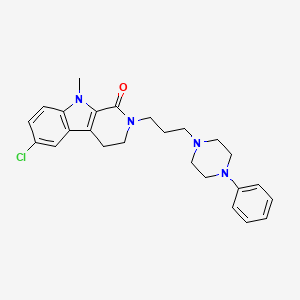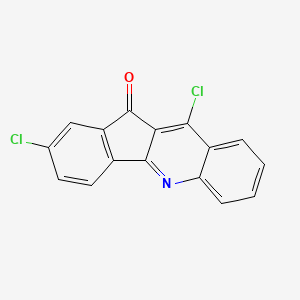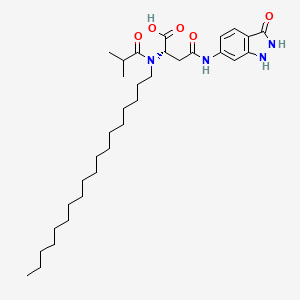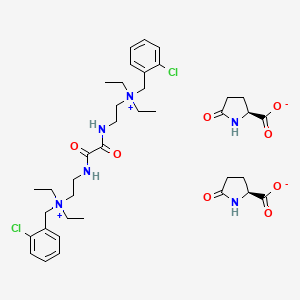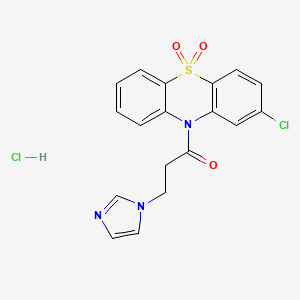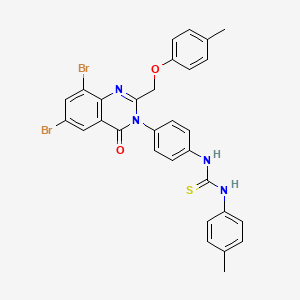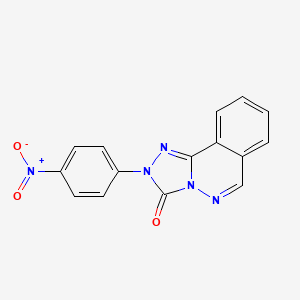
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, and a nitrophenyl group attached at the second position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with phthalic anhydride, followed by nitration to introduce the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to achieve high yields and purity.
In industrial settings, the production of this compound may involve optimized processes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Análisis De Reacciones Químicas
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may exhibit different reactivity and properties.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in coupling reactions to form azo compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial, anticancer, and anti-inflammatory activities, highlighting its potential therapeutic applications.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole and phthalazine moieties can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-chlorophenyl)-: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and biological activity.
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-methylphenyl)-: The presence of a methyl group instead of a nitro group results in different chemical and physical properties.
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-aminophenyl)-: This compound has an amino group, which can participate in different types of chemical reactions compared to the nitrophenyl derivative.
Propiedades
Número CAS |
124569-77-3 |
|---|---|
Fórmula molecular |
C15H9N5O3 |
Peso molecular |
307.26 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C15H9N5O3/c21-15-18(11-5-7-12(8-6-11)20(22)23)17-14-13-4-2-1-3-10(13)9-16-19(14)15/h1-9H |
Clave InChI |
FTPUWLCLQKPVPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NN3C2=NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


